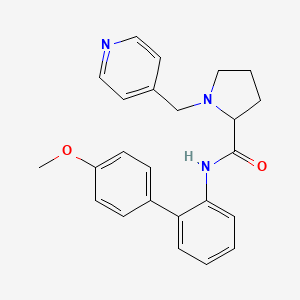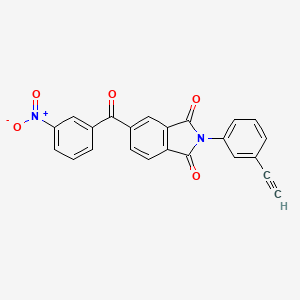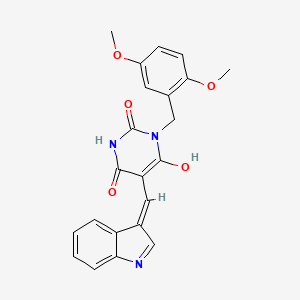
N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide, also known as MPP, is a proline-derived compound that has been extensively studied for its potential therapeutic applications. MPP is a selective inhibitor of the proteasome, a large protein complex responsible for degrading intracellular proteins. Inhibition of the proteasome has been linked to the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Wirkmechanismus
N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide is a selective inhibitor of the proteasome, a large protein complex responsible for degrading intracellular proteins. Inhibition of the proteasome leads to the accumulation of intracellular proteins, including pro-apoptotic proteins, which can induce apoptosis in cancer cells. In addition, inhibition of the proteasome has been shown to modulate the immune system and reduce inflammation, making this compound a potential therapeutic agent for autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. In addition, this compound has been shown to modulate the immune system and reduce inflammation, making it a potential therapeutic agent for autoimmune disorders. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, although its exact mechanism of action in these diseases is not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide in lab experiments is its selectivity for the proteasome, which allows for targeted inhibition of this protein complex. In addition, this compound has been extensively studied and its synthesis is well-established, making it readily available for use in lab experiments. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used. In addition, this compound may have off-target effects on other intracellular proteins, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide. One area of research is the development of more selective proteasome inhibitors, which can reduce off-target effects and increase the therapeutic potential of these compounds. In addition, the use of this compound in combination with other therapeutic agents, such as chemotherapy drugs, can enhance its efficacy in the treatment of cancer. Finally, the study of this compound in animal models of neurodegenerative diseases can provide insights into its potential use in the treatment of these disorders.
Synthesemethoden
N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 4'-methoxy-2-biphenylcarboxylic acid with N-Boc-L-proline in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the intermediate N-Boc-L-prolyl-4'-methoxy-2-biphenylcarboxamide. The Boc protecting group can then be removed using trifluoroacetic acid (TFA) to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide has been extensively studied for its potential therapeutic applications. In particular, its ability to inhibit the proteasome has been linked to the treatment of various diseases. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. This compound has also been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, as well as neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)phenyl]-1-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-29-20-10-8-19(9-11-20)21-5-2-3-6-22(21)26-24(28)23-7-4-16-27(23)17-18-12-14-25-15-13-18/h2-3,5-6,8-15,23H,4,7,16-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGSDYHZOVKFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN3CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-5-nitrobenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6103082.png)
![2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6103093.png)
![4-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B6103097.png)

![1-[benzyl(methyl)amino]-3-(5-{[cyclohexyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6103101.png)
![N-allyl-2-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]hydrazinecarbothioamide](/img/structure/B6103110.png)
![{3-(3-chlorobenzyl)-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-3-piperidinyl}methanol](/img/structure/B6103122.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6103127.png)
![N-1,3-benzodioxol-5-yl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6103137.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methoxyphenyl)propanamide](/img/structure/B6103144.png)
![N-butyl-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B6103146.png)

![7-(cyclohexylmethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103166.png)
![5-(4-chlorophenyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B6103178.png)